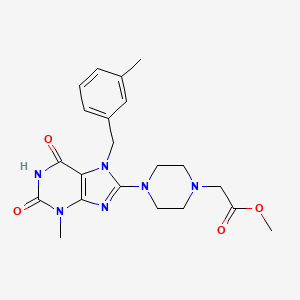

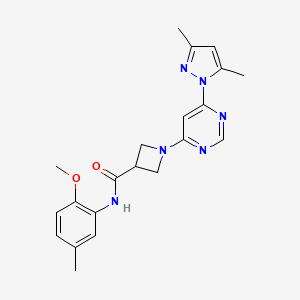

![molecular formula C20H13N3O3S B2831626 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 312758-52-4](/img/structure/B2831626.png)

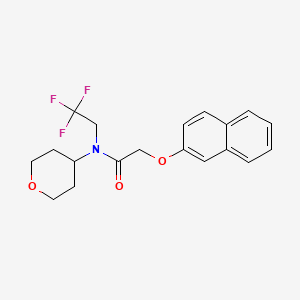

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide” is a benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities, including anti-tubercular properties . The molecular formula of this compound is C22H18N2O2S and it has a molecular weight of 374.46 .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. For example, in a study of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .科学的研究の応用

Molecular Structure and Vibrational Studies

- A study focused on the molecular structures and vibrational wavenumbers of derivatives related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide using quantum chemical calculations, Infrared (IR), and Raman spectroscopic techniques. The research provided insight into the compound's energy gap, ionization potential, electron affinity, and electrostatic potential, indicating its potential as a good drug candidate based on drug likeliness descriptors and bioactivity scores. The study also employed Differential Scanning Calorimetry (DSC) for melting point determination, supporting its applicability in drug development (Ünsalan et al., 2020).

Antitumor and Anticancer Applications

- Novel derivatives of 6-amino-2-phenylbenzothiazole, which include nitro substituents similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, were synthesized and showed cytostatic activities against various malignant human cell lines, highlighting their potential as anticancer agents (Racané et al., 2006).

Material Science Applications

- The synthesis and characterization of novel thermally stable polyimides based on flexible diamine, where the diamine precursor is related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, were reported. These polyimides exhibited enhanced properties suitable for advanced material applications, demonstrating the compound's utility in the synthesis of high-performance polymers (Mehdipour‐Ataei et al., 2004).

Antibacterial Activity

- Research on hydroxy-substituted benzothiazole derivatives, including structures related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, revealed potent antibacterial activity against Streptococcus pyogenes. This suggests the chemical's relevance in developing new antibacterial agents (Gupta, 2018).

作用機序

Target of Action

The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium, suggesting that it may interact with key proteins or enzymes within the bacterial cell .

Mode of Action

The compound’s benzothiazole moiety may play a crucial role in this interaction .

Biochemical Pathways

The compound’s interaction with Mycobacterium tuberculosis likely affects various biochemical pathways within the bacterium, leading to its inhibited growth . .

Pharmacokinetics

The compound has shown promising activity against mycobacterium tuberculosis, suggesting that it may have favorable bioavailability

Result of Action

The primary result of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide’s action is the inhibition of Mycobacterium tuberculosis growth . This suggests that the compound may have potential as a novel anti-tubercular agent .

Action Environment

The action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide may be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances, the pH of the environment, and the temperature

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(13-7-11-16(12-8-13)23(25)26)21-15-9-5-14(6-10-15)20-22-17-3-1-2-4-18(17)27-20/h1-12H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDMWBWVPZJPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

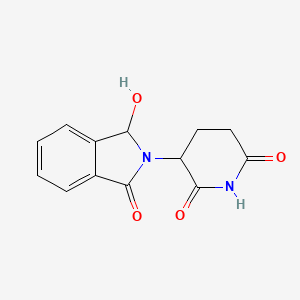

![5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2831547.png)

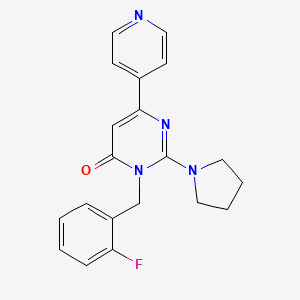

![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)

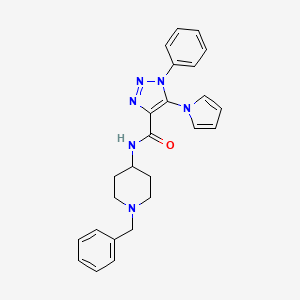

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2831559.png)

![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)